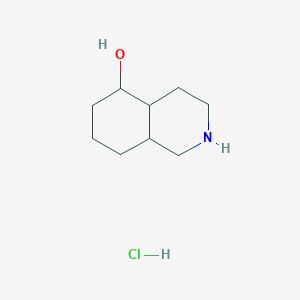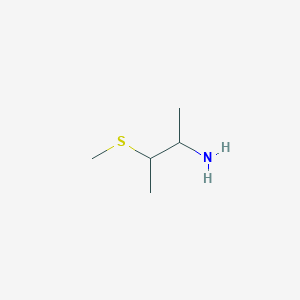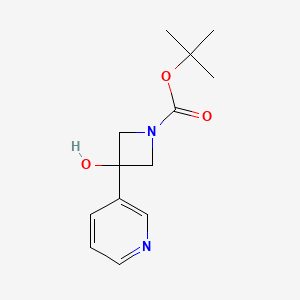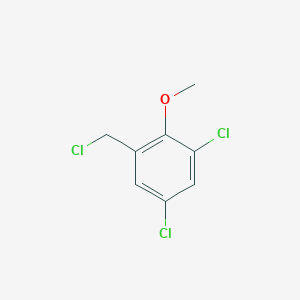
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrazole ring, which is further substituted with a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, a 2-halopyridine can be reacted with a metalation reagent to form an organometallic intermediate, which is then treated with a boric acid ester to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Applications De Recherche Scientifique
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. The pyridine and pyrazole rings provide additional sites for interaction and reactivity, making this compound highly versatile in its applications .
Comparaison Avec Des Composés Similaires
Pyridine-2-boronic acid: Shares the pyridine moiety but lacks the pyrazole ring.
Phenylboronic acid: Contains a phenyl group instead of the pyridine-pyrazole structure.
Pinacol boronic esters: Similar boronic acid functionality but different structural framework.
Uniqueness: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is unique due to its combined pyridine and pyrazole rings, which provide distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Propriétés
Formule moléculaire |
C8H8BN3O2 |
|---|---|
Poids moléculaire |
188.98 g/mol |
Nom IUPAC |
(1-pyridin-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6,13-14H |
Clé InChI |
GTVPJLFQTKBNRY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)C2=CC=CC=N2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)



![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)


![1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13554872.png)

![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)


